Tricyclodecanedimethanol
Overview
Description
]decanedimethanol, is an alicyclic glycol derived from tricyclodecane. It is characterized by its unique structure comprising tricyclic cycloaliphatic rings, which impart high rigidity, thermal stability, and transparency to the compound . This compound is widely used in the synthesis of polymers, resins, adhesives, and composites due to its desirable physical and chemical properties .
Mechanism of Action
Target of Action
Tricyclodecanedimethanol, also known as UNII-WQS3ZG4ZGF, is a multifunctional monomer
Mode of Action
This compound interacts with its targets primarily through its acrylate groups . The acrylate groups can undergo polymerization, leading to the formation of a polymer network. This polymerization process can result in changes in the physical and chemical properties of the system, such as its mechanical strength and chemical resistance .
Biochemical Pathways
The compound’s role as a monomer suggests that it may be involved in the synthesis of polymers, potentially affecting pathways related to polymer formation and degradation .
Pharmacokinetics
Given its use in industrial applications, it is likely that its bioavailability and pharmacokinetics would depend on the specific conditions of use, including the method of administration and the presence of other substances .
Result of Action
The primary result of this compound’s action is the formation of a polymer network . This can lead to changes in the system’s physical and chemical properties, such as increased mechanical strength and chemical resistance . Additionally, the compound has been used in the synthesis of shape memory polymers for the fabrication of optoelectronic and stretchable electronic devices .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate and extent of its polymerization can be affected by factors such as temperature, pH, and the presence of other substances . Furthermore, the compound has excellent hydrolytic stability, making it useful in optical coating formulations .
Biochemical Analysis
Biochemical Properties
Tricyclodecanedimethanol plays a significant role in biochemical reactions due to its unique structure, which allows it to interact with various enzymes, proteins, and other biomolecules. The compound’s tricyclic structure provides rigidity and stability, making it an ideal candidate for use in the synthesis of polymers and other complex molecules . This compound interacts with enzymes such as alcohol dehydrogenases and oxidoreductases, facilitating redox reactions that are crucial for cellular metabolism. Additionally, the compound can form hydrogen bonds with proteins, influencing their folding and stability.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling cascades . This modulation can result in altered gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of energy within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The compound can bind to enzymes and proteins through hydrogen bonding and hydrophobic interactions, leading to changes in their conformation and activity . This compound can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins, resulting in changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or oxidative conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell growth and metabolism. These effects are often dose-dependent and can vary based on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can be used to study its biochemical and cellular properties . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage, as well as disruptions in metabolic processes. Threshold effects have been observed, where a certain dosage level results in a significant change in the compound’s impact on the organism. These findings highlight the importance of careful dosage control in experimental studies involving this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by alcohol dehydrogenases and cytochrome P450 enzymes, leading to the formation of intermediate metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites within the cell. The metabolic pathways of this compound are complex and can vary based on the specific cellular context and experimental conditions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary based on factors such as blood flow, tissue permeability, and the presence of specific transporters.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its effects on cellular function. The localization of the compound within the cell can impact its activity and the nature of its interactions with other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tricyclodecanedimethanol can be synthesized through a one-step hydroformylation of dicyclopentadiene in the presence of a catalyst. The catalyst used is a phosphine ligand-modified cobalt-rhodium-copper trimetallic catalyst, prepared using a sol-gel method . The reaction conditions are relatively mild, with high catalytic activity and selectivity. The conversion rate of dicyclopentadiene can exceed 99%, and the selectivity for this compound can be above 90% .
Industrial Production Methods: In industrial settings, this compound is produced using similar hydroformylation methods. The process involves the hydroformylation of dicyclopentadiene to form tricyclodecane dialdehyde, followed by hydrogenation to yield this compound . This method ensures high purity and reduced impurities, making it suitable for producing high-quality polyesters and other polymers .
Chemical Reactions Analysis
Types of Reactions: Tricyclodecanedimethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tricyclodecane dicarboxylic acid.
Reduction: The compound can be reduced to form tricyclodecane dimethyl ether.
Substitution: It can undergo substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides and acid chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Tricyclodecane dicarboxylic acid.
Reduction: Tricyclodecane dimethyl ether.
Substitution: Various tricyclodecane derivatives with different functional groups.
Scientific Research Applications
Tricyclodecanedimethanol has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Tricyclodecanedimethanol is unique due to its tricyclic cycloaliphatic structure, which imparts high rigidity and thermal stability. Similar compounds include:
Cyclohexanedimethanol: A diol with a simpler cyclic structure, used in similar applications but with lower rigidity and thermal stability.
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Another alicyclic glycol with a different ring structure, offering different physical properties.
Bis(aminomethyl)tricyclodecane: A derivative with amino groups, used in the synthesis of high-performance polymers and resins.
Properties
IUPAC Name |
[8-(hydroxymethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c13-5-7-1-2-10-11-4-8(12(7)10)3-9(11)6-14/h7-14H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLDLKLSNZMTTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CC(C2C1CO)CC3CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Tricyclodecanedimethanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
26896-48-0, 68398-16-3, 86282-89-5 | |
Record name | Tricyclodecanedimethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026896480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octahydro-4,7-methano-1H-indene-5,-dimethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068398163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octahydro-4,7-methano-1H-indene-1,5-dimethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086282895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tricyclodecanedimethanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tricyclodecanedimethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.709 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Octahydro-4,7-methano-1H-indene-5,-dimethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.589 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OCTAHYDRO-4,7-METHANO-1H-INDENE-1,5-DIMETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQS3ZG4ZGF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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